4-chloro-1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichlorophenylhydrazine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazoles, while oxidation could produce pyrazole oxides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple chlorine atoms could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole: Lacks the 4-chloro substituent.
4-chloro-1,3,5-triphenyl-1H-pyrazole: Lacks the dichloro substituents on the phenyl rings.
Uniqueness
4-chloro-1,3,5-tris(3,4-dichlorophenyl)-1H-pyrazole is unique due to the combination of multiple chlorine atoms and the pyrazole core. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H9Cl7N2 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
4-chloro-1,3,5-tris(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H9Cl7N2/c22-13-4-1-10(7-16(13)25)20-19(28)21(11-2-5-14(23)17(26)8-11)30(29-20)12-3-6-15(24)18(27)9-12/h1-9H |
InChI Key |
ABIHQDWGFBDGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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